molecular formula C17H18N2OS B12751757 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide CAS No. 117125-45-8

2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide

Cat. No.: B12751757
CAS No.: 117125-45-8
M. Wt: 298.4 g/mol
InChI Key: KECYVVXOYVPSJP-UHFFFAOYSA-N
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Description

2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide is an organic compound that belongs to the class of dibenzothiepin derivatives This compound is characterized by its complex structure, which includes a thiepin ring system fused with two benzene rings and an amino group attached to a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide can be achieved through several synthetic routesThe reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to inhibit the replication of certain viruses by targeting viral enzymes . Additionally, its anti-inflammatory and analgesic effects may be mediated through interactions with inflammatory mediators and pain receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiepin ring system with an amino group and a propionamide moiety.

Properties

CAS No.

117125-45-8

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylamino)propanamide

InChI

InChI=1S/C17H18N2OS/c1-11(17(18)20)19-16-13-7-3-2-6-12(13)10-21-15-9-5-4-8-14(15)16/h2-9,11,16,19H,10H2,1H3,(H2,18,20)

InChI Key

KECYVVXOYVPSJP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)NC1C2=CC=CC=C2CSC3=CC=CC=C13

Origin of Product

United States

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